molecular formula C7H9AsO2 B14503041 (2-Methylphenyl)arsonous acid CAS No. 62824-62-8

(2-Methylphenyl)arsonous acid

Cat. No.: B14503041
CAS No.: 62824-62-8
M. Wt: 200.07 g/mol
InChI Key: CJFPARXFMBITAC-UHFFFAOYSA-N
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Description

(2-Methylphenyl)arsonous acid is an organoarsenic compound characterized by the presence of an arsonous acid group attached to a 2-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)arsonous acid typically involves the reaction of 2-methylphenylmagnesium bromide with arsenic trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere and low temperatures to prevent the decomposition of reactive intermediates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)arsonous acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (2-Methylphenyl)arsonic acid.

    Reduction: Reduction reactions can convert the arsonous acid group to an arsine group.

    Substitution: The arsonous acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: (2-Methylphenyl)arsonic acid.

    Reduction: (2-Methylphenyl)arsine.

    Substitution: Various substituted arsonous acids depending on the reagents used.

Scientific Research Applications

(2-Methylphenyl)arsonous acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylphenyl)arsonous acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The pathways involved in its mechanism of action are still under investigation, but they likely include oxidative stress and disruption of cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    Arsenous acid: Similar in structure but lacks the 2-methylphenyl group.

    (2-Methylphenyl)arsonic acid: The oxidized form of (2-Methylphenyl)arsonous acid.

    (2-Methylphenyl)arsine: The reduced form of this compound.

Uniqueness

This compound is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62824-62-8

Molecular Formula

C7H9AsO2

Molecular Weight

200.07 g/mol

IUPAC Name

(2-methylphenyl)arsonous acid

InChI

InChI=1S/C7H9AsO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3

InChI Key

CJFPARXFMBITAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[As](O)O

Origin of Product

United States

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